(Cyclohexylmethyl)benzene CAS number 4410-75-7
(Cyclohexylmethyl)benzene CAS number 4410-75-7
An In-depth Technical Guide to (Cyclohexylmethyl)benzene
Introduction
(Cyclohexylmethyl)benzene, identified by CAS number 4410-75-7, is an organic compound that merges the structural motifs of both aromatic and alicyclic hydrocarbons. It consists of a cyclohexane ring linked to a benzene ring via a methylene bridge.[1] This unique structure imparts a combination of properties that make it a molecule of interest in synthetic organic chemistry and as a potential intermediate in the development of more complex molecules, including pharmaceuticals and agrochemicals.[2][3] This guide provides a comprehensive technical overview of (Cyclohexylmethyl)benzene, covering its physicochemical properties, synthesis, spectroscopic characterization, reactivity, and handling, tailored for researchers and professionals in drug development and chemical sciences.
Physicochemical and Molecular Properties
Understanding the fundamental properties of (Cyclohexylmethyl)benzene is crucial for its application in experimental settings. The compound is a colorless liquid at room temperature and is insoluble in water but soluble in common organic solvents.[1]
| Property | Value | Source |
| CAS Number | 4410-75-7 | [1][4][5] |
| Molecular Formula | C₁₃H₁₈ | [1][4] |
| Molecular Weight | 174.28 g/mol | [1][4][6] |
| Synonyms | Cyclohexylphenylmethane, Benzylcyclohexane, α-Cyclohexyltoluene | [1][4] |
| Boiling Point | 255.6°C at 760 mmHg | [1][4] |
| Density | 0.943 g/cm³ | [1][4] |
| Flash Point | 101.5°C | [1][4] |
| Refractive Index | 1.527 | [1] |
| Vapor Pressure | 0.026 mmHg at 25°C | [1][4] |
| LogP (Octanol/Water) | 4.9 (XLogP3) | [4] |
Synthesis Methodologies
The synthesis of (Cyclohexylmethyl)benzene can be achieved through several established routes in organic chemistry. The choice of method often depends on the availability of starting materials, desired scale, and required purity.
Friedel-Crafts Alkylation of Benzene
A primary and classic method for forming the C-C bond between the aromatic ring and the alkyl substituent is the Friedel-Crafts alkylation.[7][8][9] This electrophilic aromatic substitution reaction can be performed using various alkylating agents, such as cyclohexylmethyl halides (e.g., cyclohexylmethyl chloride) or cyclohexylmethanol, in the presence of a Lewis acid catalyst like AlCl₃ or a strong Brønsted acid like H₂SO₄.[8][10]
The causality behind this choice is the generation of a highly reactive electrophile. The Lewis acid interacts with the alkylating agent to form a carbocation or a polarized complex, which is then attacked by the electron-rich π-system of the benzene ring.[7][11]
Caption: Friedel-Crafts Alkylation workflow for (Cyclohexylmethyl)benzene synthesis.
A significant challenge in Friedel-Crafts alkylation is the potential for carbocation rearrangements, which can lead to isomeric impurities.[7][11] However, with a primary halide like cyclohexylmethyl chloride, rearrangement is less likely than with longer-chain secondary or tertiary halides. Another consideration is polyalkylation, as the product, an alkylbenzene, is more reactive than benzene itself, potentially leading to further substitution.[9][11][12] Careful control of reaction conditions (temperature, stoichiometry) is essential to maximize the yield of the desired mono-substituted product.
Catalytic Hydrogenation of Diphenylmethane
An alternative synthetic route involves the catalytic hydrogenation of diphenylmethane.[13] In this process, one of the two phenyl groups of diphenylmethane is reduced to a cyclohexyl group under high pressure and temperature in the presence of a metal catalyst, such as ruthenium, platinum, or palladium.[14][15]
This method is particularly relevant in the context of Liquid Organic Hydrogen Carriers (LOHCs), where reversible hydrogenation and dehydrogenation of aromatic compounds are used for hydrogen storage.[13] The selective hydrogenation of one aromatic ring in a poly-aromatic system requires careful catalyst selection and optimization of reaction conditions to avoid over-reduction to dicyclohexylmethane.
Protocol: Synthesis via Friedel-Crafts Alkylation
This protocol is a representative example and should be adapted and optimized based on laboratory safety standards and equipment.
-
Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize evolved HCl). Ensure the apparatus is completely dry.
-
Reagents: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and an excess of dry benzene, which serves as both reactant and solvent.
-
Cooling: Cool the stirred mixture to 0-5°C using an ice bath.
-
Addition: Add cyclohexylmethyl chloride (1.0 equivalent) dropwise from the dropping funnel over 1-2 hours, maintaining the temperature below 10°C. Vigorous stirring is crucial to ensure proper mixing and heat dissipation.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.
-
Quenching: Carefully pour the reaction mixture over crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex and separate the aqueous and organic layers.
-
Workup: Separate the organic layer. Wash sequentially with dilute HCl, water, a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the excess benzene by rotary evaporation. The crude product can then be purified by vacuum distillation to yield pure (Cyclohexylmethyl)benzene.[10]
Spectroscopic Analysis and Structural Elucidation
The structural confirmation of (Cyclohexylmethyl)benzene relies on a combination of standard spectroscopic techniques. The data presented here are predicted values based on the known effects of the constituent functional groups.[16][17]
| Technique | Expected Observations |
| ¹H NMR | ~7.1-7.3 ppm: Multiplet, 5H (protons of the monosubstituted benzene ring). ~2.5 ppm: Doublet, 2H (benzylic protons of the -CH₂- bridge, coupled to the adjacent cyclohexyl proton). ~0.8-1.8 ppm: Complex multiplets, 11H (protons of the cyclohexyl ring).[18] |
| ¹³C NMR | ~140 ppm: Quaternary aromatic carbon attached to the alkyl group. ~125-130 ppm: Aromatic CH carbons. ~35-45 ppm: Benzylic -CH₂- carbon and the cyclohexyl CH carbon. ~25-35 ppm: Other cyclohexyl -CH₂- carbons.[19] |
| IR Spectroscopy | ~3020-3080 cm⁻¹: C-H stretching (aromatic). ~2850-2930 cm⁻¹: C-H stretching (aliphatic -CH₂- and cyclohexyl). ~1600, 1495, 1450 cm⁻¹: C=C stretching vibrations of the aromatic ring.[20] |
| Mass Spectrometry | Molecular Ion (M⁺): m/z = 174. Base Peak: m/z = 91 (tropylium ion, [C₇H₇]⁺), resulting from benzylic cleavage. Other Fragments: m/z = 83 ([C₆H₁₁]⁺, cyclohexyl cation) and fragments from the loss of alkyl groups from the cyclohexane ring. |
This combination of spectroscopic data provides a unique fingerprint for (Cyclohexylmethyl)benzene, allowing for unambiguous identification and purity assessment.[2]
Reactivity and Applications in Drug Development
The chemical reactivity of (Cyclohexylmethyl)benzene is dictated by its constituent parts.
-
Aromatic Ring: The benzene ring can undergo further electrophilic aromatic substitution (e.g., nitration, halogenation, sulfonation).[21][22] The existing cyclohexylmethyl group is an ortho-, para-directing activator, meaning subsequent substitutions will preferentially occur at the 2- and 4-positions of the ring.[23]
-
Benzylic Position: The methylene (-CH₂-) bridge is a benzylic position. The C-H bonds at this position are weaker than typical aliphatic C-H bonds and are susceptible to free-radical reactions, such as oxidation.
While (Cyclohexylmethyl)benzene itself is not a known active pharmaceutical ingredient (API), its structural framework is relevant to medicinal chemistry.[24] The combination of a lipophilic cyclohexyl group and a modifiable aromatic ring makes it a versatile scaffold or intermediate.[2] It can be used as a starting material to synthesize more complex molecules where the cyclohexyl moiety might serve to enhance membrane permeability or occupy a hydrophobic pocket in a biological target, while the phenyl ring can be functionalized to introduce pharmacophoric elements.
The aromatic ring is a critical component for producing a variety of behavioral effects in solvents, suggesting that derivatives of this compound could have applications in neuropharmacology.[25] Furthermore, related benzene derivatives have shown potential cytotoxic activity, indicating a possible avenue for investigation in oncology.[26]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling (Cyclohexylmethyl)benzene.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[27]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[27] Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[28]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Avoid release to the environment.[27]
Always consult the most current Safety Data Sheet (SDS) for comprehensive safety and handling information before use.[29]
References
-
LookChem. Cas 4410-75-7, (Cyclohexylmethyl)benzene. [Link]
-
Cheméo. Chemical Properties of Benzene, (cyclohexylmethyl)- (CAS 4410-75-7). [Link]
-
LookChem. (Cyclohexylmethyl)benzene|4410-75-7. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Properties and Applications of (3-methylcyclohexyl)benzene CAS 17733-69-6. [Link]
-
LookChem. Cas 1608-31-7, Cyclohexylidenemethyl-benzene. [Link]
-
PubChem. 1-Cyclohexyl-2-methylbenzene. [Link]
-
ResearchGate. A hydrogenation Scheme of the biphenyl (Xi) and diphenylmethane mixture (Yi). [Link]
- Google Patents.
-
Mol-Instincts. (Cyclohexylmethyl)benzene price,buy (Cyclohexylmethyl)benzene. [Link]
-
Royal Society of Chemistry. Supplementary Information. [Link]
-
Chemistry LibreTexts. 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]
-
Organic Syntheses. cyclohexylbenzene. [Link]
-
EduBirdie. Friedel-Crafts Alkylation | Eastern Kentucky University. [Link]
-
ResearchGate. Catalytic reaction mechanism for the synthesis of diphenylmethane from benzene and benzyl alcohol. [Link]
-
PubChemLite. (cyclohexylmethyl)benzene (C13H18). [Link]
-
PubChem. 1-Cyclohexyl-4-methyl-benzene. [Link]
-
YouTube. Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples!. [Link]
-
Mettler Toledo. Friedel-Crafts Alkylation Reaction. [Link]
-
Fiveable. Benzene and its derivatives | Organic Chemistry II Class Notes. [Link]
-
Chemguide. the alkylation of benzene - electrophilic substitution. [Link]
-
Wikipedia. Diphenylmethane. [Link]
-
University of Calgary. Chem 351 F14 Final : Spectroscopy. [Link]
-
Michigan State University. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]
-
YouTube. |REB|S6|Chemistry|Unit 5: Derivatives of benzene |Lesson 3: Chemical reactions of Methyl.... [Link]
-
Chemistry LibreTexts. 11.5: Catalytic Hydrogenation. [Link]
-
NIST. Benzene, (cyclohexylmethyl)-. [Link]
-
Chemistry LibreTexts. Substitution Reactions of Benzene Derivatives. [Link]
-
Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]
-
MDPI. Research Progress on Biomarkers and Their Detection Methods for Benzene-Induced Toxicity: A Review. [Link]
-
OpenStax. 15.7 Spectroscopy of Aromatic Compounds. [Link]
-
University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]
-
National Institutes of Health. Cytotoxic Activity of Bioactive Compound 1, 2- Benzene Dicarboxylic Acid, Mono 2- Ethylhexyl Ester Extracted from a Marine Derived Streptomyces sp. VITSJK8. [Link]
-
University of Colorado Boulder. Spectroscopy Problems - Organic Chemistry. [Link]
-
PubMed. Structure-activity study of acute neurobehavioral effects of cyclohexane, benzene, m-xylene, and toluene in rats. [Link]
-
PubMed. Mechanism of action of benzene toxicity: cell cycle suppression in hemopoietic progenitor cells (CFU-GM). [Link]
-
National Institutes of Health. Aromatic Rings Commonly Used in Medicinal Chemistry: Force Fields Comparison and Interactions With Water Toward the Design of New Chemical Entities. [Link]
-
ResearchGate. Qualitative GC-MS analysis and antimicrobial activity of volatiles from Carthamus lanatus (L.) growing in Egypt. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. nbinno.com [nbinno.com]
- 3. lookchem.com [lookchem.com]
- 4. (Cyclohexylmethyl)benzene|4410-75-7|lookchem [lookchem.com]
- 5. (Cyclohexylmethyl)benzene synthesis - chemicalbook [chemicalbook.com]
- 6. 1-Cyclohexyl-2-methylbenzene | C13H18 | CID 599938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Friedel-Crafts Alkylation | Eastern Kentucky University - Edubirdie [edubirdie.com]
- 8. mt.com [mt.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. US4394522A - Catalytic hydrogenation of di(4-aminophenyl)methane - Google Patents [patents.google.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Chem 351 F14 Final : Spectroscopy [chem.ucalgary.ca]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 21. fiveable.me [fiveable.me]
- 22. Aromatic Reactivity [www2.chemistry.msu.edu]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Aromatic Rings Commonly Used in Medicinal Chemistry: Force Fields Comparison and Interactions With Water Toward the Design of New Chemical Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Structure-activity study of acute neurobehavioral effects of cyclohexane, benzene, m-xylene, and toluene in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Cytotoxic Activity of Bioactive Compound 1, 2- Benzene Dicarboxylic Acid, Mono 2- Ethylhexyl Ester Extracted from a Marine Derived Streptomyces sp. VITSJK8 - PMC [pmc.ncbi.nlm.nih.gov]
- 27. fishersci.com [fishersci.com]
- 28. 4410-75-7|(Cyclohexylmethyl)benzene|BLD Pharm [bldpharm.com]
- 29. (Cyclohexylmethyl)benzene price,buy (Cyclohexylmethyl)benzene - chemicalbook [chemicalbook.com]
